molecular formula C15H33NO3 B3120863 Tributylmethylammonium methyl carbonate CAS No. 274257-37-3

Tributylmethylammonium methyl carbonate

Cat. No.: B3120863
CAS No.: 274257-37-3
M. Wt: 275.43 g/mol
InChI Key: ZKWSMHMGQLTZGI-UHFFFAOYSA-M
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Description

Tributylmethylammonium methyl carbonate is a quaternary ammonium salt with the chemical formula C15H33NO3. It is commonly used in various chemical applications due to its unique properties as an ionic liquid. This compound is often utilized in the preparation of counter-cation anionic monomers and has significant potential in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylmethylammonium methyl carbonate can be synthesized by reacting tributylmethylammonium hydroxide with carbon dioxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature and pressure conditions. The product is then purified through recrystallization or distillation to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions: Tributylmethylammonium methyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tributylmethylammonium methyl carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributylmethylammonium methyl carbonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its quaternary ammonium structure allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • Tetraethylammonium bicarbonate
  • Choline bicarbonate
  • Tetrabutylammonium acetate
  • Tetrabutylammonium hydroxide

Comparison: Tributylmethylammonium methyl carbonate is unique due to its specific combination of a quaternary ammonium cation and a methyl carbonate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and excellent solubility in various solvents. Compared to similar compounds, it offers better performance in specific applications such as ionic liquid synthesis and polymer production .

Properties

IUPAC Name

methyl carbonate;tributyl(methyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWSMHMGQLTZGI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584832
Record name N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274257-37-3
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl carbonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274257-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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